molecular formula C20H24N2O5S B5700371 N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide

Numéro de catalogue B5700371
Poids moléculaire: 404.5 g/mol
Clé InChI: CZKKVCVRYKDXPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies and is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mécanisme D'action

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide reduces the activation of downstream signaling pathways, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models. This reduction in cytokine production leads to a decrease in inflammation and autoimmunity. N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to reduce the production of autoantibodies in preclinical models of lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easier to administer in preclinical studies. One limitation of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in preclinical studies.

Orientations Futures

For N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide include clinical trials in patients with autoimmune diseases. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide. Other potential future directions include the development of combination therapies with other small molecule inhibitors of the JAK family, and the investigation of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide in other autoimmune diseases.

Méthodes De Synthèse

The synthesis of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with N-methylmorpholine to form the N-methylmorpholinium salt. This salt is then reacted with benzylamine to form the benzylated product, which is subsequently reacted with 3-(4-morpholinylcarbonyl)benzenesulfonyl chloride to form the final product, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide.

Applications De Recherche Scientifique

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce inflammation and improve skin pathology. In a mouse model of lupus, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide was shown to reduce inflammation and improve colon pathology.

Propriétés

IUPAC Name

N-benzyl-4-methoxy-N-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(26-2)18(14-17)20(23)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKKVCVRYKDXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.